molecular formula C11H9NO B8500863 2-Vinylquinolin-3-ol

2-Vinylquinolin-3-ol

Cat. No.: B8500863
M. Wt: 171.19 g/mol
InChI Key: NQZWKDHXVKVESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Vinylquinolin-3-ol is a quinoline derivative characterized by a vinyl group (-CH=CH₂) at the 2-position and a hydroxyl (-OH) group at the 3-position of the quinoline scaffold. Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis due to their electron-rich aromatic systems and versatile reactivity.

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

2-ethenylquinolin-3-ol

InChI

InChI=1S/C11H9NO/c1-2-9-11(13)7-8-5-3-4-6-10(8)12-9/h2-7,13H,1H2

InChI Key

NQZWKDHXVKVESZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC2=CC=CC=C2C=C1O

Origin of Product

United States

Comparison with Similar Compounds

The following comparison focuses on structurally related quinoline derivatives from the provided evidence, highlighting substituent effects on molecular properties and applications.

Structural and Functional Group Variations
Compound Name Substituents Key Functional Groups CAS Number Reference Yield/LogP
2-(2-Chloro-6-methylquinolin-3-yl)acetic acid Chloro (C2), methyl (C6), acetic acid side chain (C3) -Cl, -CH₃, -COOH 1431729-33-7 N/A
(2-Methoxyquinolin-3-yl)methanol Methoxy (C2), hydroxymethyl (C3) -OCH₃, -CH₂OH 1038969-22-0 73.0% yield
2-Methoxyquinolin-3-ol Methoxy (C2), hydroxyl (C3) -OCH₃, -OH 172605-00-4 N/A
3-{[(2-methylbutan-2-yl)amino]methyl}quinolin-2-ol Aminomethyl (C3), branched alkyl chain -NHCH₂-, -C(CH₃)₂CH₂CH₃ N/A N/A
Complex vinylquinoline derivative 7-Chloro (C7), vinyl (C2), allyl-phenyl-propan-2-ol -Cl, -CH=CH-, -OH 168214-68-4 LogP = 7.54

Key Observations :

  • Substituent Position: The position of functional groups (e.g., -OH at C3 vs. C2) significantly impacts hydrogen-bonding capacity and solubility. For example, 2-Methoxyquinolin-3-ol (CAS 172605-00-4) has a hydroxyl group at C3, enhancing its polarity compared to C2-substituted analogs .
  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro (-Cl) and methoxy (-OCH₃) substituents alter electronic density.
  • Steric Effects: Bulkier substituents, such as the branched alkyl chain in 3-{[(2-methylbutan-2-yl)amino]methyl}quinolin-2-ol, reduce rotational freedom and may hinder interactions in biological systems .
Physicochemical Properties
Compound Molecular Weight LogP Hydrogen Bond Donors/Acceptors Rotatable Bonds
(2-Methoxyquinolin-3-yl)methanol 189.214 N/A 2 donors, 3 acceptors 2
2-Methoxyquinolin-3-ol 175.18 N/A 1 donor, 3 acceptors 1
Complex vinylquinoline derivative 439.97584 7.54 1 donor, 2 acceptors 6

Key Insights :

  • Lipophilicity: The vinylquinoline derivative (CAS 168214-68-4) exhibits high LogP (7.54), suggesting strong hydrophobic character, which is advantageous for membrane permeability in drug design .

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